Superior Conversion Efficiency in Kumada-Type Cross-Coupling Compared to n-Butyl and i-Propyl Grignard Reagents
In a direct comparison of alkyl Grignard reagents for a nickel-catalyzed Kumada coupling, tert-butylmagnesium chloride (t-BuMgCl) demonstrated a conversion of 96%, which was higher than that achieved with n-butylmagnesium chloride (n-BuMgCl, 93%) and significantly outperformed isopropylmagnesium chloride (i-PrMgCl, 82%) [1]. The conversion percentages were determined using gas chromatography based on the consumption of the starting material [1].
| Evidence Dimension | Conversion (%) in Ni-catalyzed Kumada coupling |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | n-Butylmagnesium chloride (93%), Isopropylmagnesium chloride (82%) |
| Quantified Difference | +3% over n-BuMgCl; +14% over i-PrMgCl |
| Conditions | Ni-catalyzed cross-coupling reaction; conversion determined by GC analysis of starting material consumption |
Why This Matters
Higher conversion efficiency translates directly to improved yield, reduced purification burden, and lower effective cost per mole of product, making t-BuMgCl the superior choice for this cross-coupling application.
- [1] Molecules, 2023, 28(21), 7090; Table 1. View Source
